4-Hydroxy Atorvastatin-d5 Calcium Salt
CAS No.:
Cat. No.: VC0206499
Molecular Formula: C₃₃H₂₈D₅CaFN₂O₆
Molecular Weight: 617.73
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₃H₂₈D₅CaFN₂O₆ |
|---|---|
| Molecular Weight | 617.73 |
Introduction
Chemical Structure and Properties
4-Hydroxy Atorvastatin-d5 Calcium Salt is characterized by its deuterium labeling, which replaces five hydrogen atoms with deuterium (a stable isotope of hydrogen) at specific positions in the molecule. The compound exists in different forms based on its calcium salt composition.
Molecular Identification
The compound is identified by various parameters as shown in the following table:
The structure of the compound features a hydroxyl group at the fourth position and five deuterium atoms replacing hydrogen atoms on the phenyl ring, creating a distinct isotopic signature . The calcium salt form enhances stability and solubility characteristics compared to the free acid form.
Structural Characteristics
The compound maintains the core structure of atorvastatin while incorporating specific modifications:
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A hydroxyl group at the fourth position
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Five deuterium atoms replacing hydrogen atoms on the phenyl ring
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Calcium salt formation for stability
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Retention of the pharmacophore responsible for HMG-CoA reductase inhibition
Biological Activity
4-Hydroxy Atorvastatin-d5 Calcium Salt exhibits biological activities similar to those of non-deuterated atorvastatin, primarily functioning as an HMG-CoA reductase inhibitor.
Pharmacological Relevance
As a metabolite of atorvastatin, 4-Hydroxy Atorvastatin-d5 Calcium Salt represents one of the active metabolic products formed during atorvastatin metabolism. Atorvastatin is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . The deuterated metabolite helps researchers understand:
Applications in Pharmaceutical Research
The unique properties of 4-Hydroxy Atorvastatin-d5 Calcium Salt make it invaluable for various applications in pharmaceutical research and development.
Pharmacokinetic Studies
The compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies, enabling:
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Accurate quantification of atorvastatin and its metabolites in biological samples
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Improved precision in determining drug concentration in plasma and tissues
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Better understanding of drug absorption, distribution, metabolism, and excretion (ADME) properties
The deuterium labeling provides a distinct mass difference that can be easily detected and differentiated from the non-labeled compound using mass spectrometry, while maintaining nearly identical chemical behavior in biological systems .
Metabolic Research
Researchers utilize 4-Hydroxy Atorvastatin-d5 Calcium Salt to:
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Monitor drug metabolism pathways
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Identify and quantify specific metabolites
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Study the enzymatic systems involved in atorvastatin metabolism, particularly the cytochrome P450 system
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Investigate kinetic isotope effects, which can provide deeper insights into reaction mechanisms and enzyme-substrate interactions
This research is critical for optimizing dosing strategies and predicting potential drug interactions, ultimately improving patient outcomes and safety profiles .
Analytical Applications
The compound plays a crucial role in analytical chemistry, particularly in the development and validation of bioanalytical methods.
Mass Spectrometry Applications
4-Hydroxy Atorvastatin-d5 Calcium Salt functions as an internal standard in mass spectrometry-based analyses, offering several advantages:
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Similar retention time to non-deuterated compounds in chromatographic separations
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Distinct mass difference for unambiguous identification
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Compensation for matrix effects and variations in extraction efficiency
These properties make it an essential tool for developing robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring.
Method Development and Validation
The compound is frequently used in:
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Development of liquid chromatography-mass spectrometry (LC-MS) methods
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Validation of bioanalytical procedures for clinical trials
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Quality control of pharmaceutical formulations
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Reference standards for impurity profiling
These applications ensure the accuracy and reliability of analytical results, which are critical for regulatory submissions and clinical decision-making.
Comparison with Related Compounds
4-Hydroxy Atorvastatin-d5 Calcium Salt is one of several deuterated and non-deuterated derivatives of atorvastatin used in research and analytical applications.
Structural Analogs
The following table presents a comparison of 4-Hydroxy Atorvastatin-d5 Calcium Salt with related compounds:
| Compound Name | Molecular Formula | Distinct Features | Application |
|---|---|---|---|
| Atorvastatin Calcium | C66H68CaF2N4O10 | Non-deuterated parent compound | Active pharmaceutical ingredient |
| 2-Hydroxy Atorvastatin-d5 Calcium Salt | C66H60D10CaF2N4O12 | Hydroxylation at position 2; deuteration | Metabolite reference standard |
| 4-Hydroxy Atorvastatin Lactone-d5 | C33H28D5FN2O4 | Lactone form; deuteration | Metabolite reference standard |
| Atorvastatin-d5 Sodium Salt | C33H29D5FN2NaO5 | Sodium salt; deuteration | Reference standard |
| 4-Hydroxy Atorvastatin (non-deuterated) | C33H34FN2O6 | Non-deuterated metabolite | Active metabolite |
This diverse range of compounds enables comprehensive research into various aspects of atorvastatin's metabolism and pharmacokinetics .
Metabolic Relationships
The various hydroxylated and deuterated forms represent different metabolic pathways of atorvastatin in the body:
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4-Hydroxy Atorvastatin is one of the major active metabolites formed via cytochrome P450 3A4 (CYP3A4)
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2-Hydroxy Atorvastatin is another active metabolite with similar pharmacological activity
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Lactone forms represent cyclization products that can be converted back to the active acid forms
Understanding these relationships helps researchers map the complete metabolic profile of atorvastatin and understand its pharmacological impact .
These providers typically supply the compound with a purity of ≥95%, suitable for research and analytical applications .
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